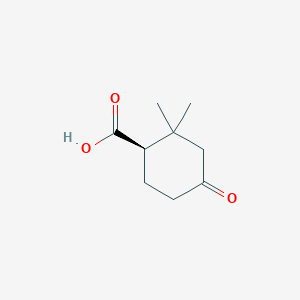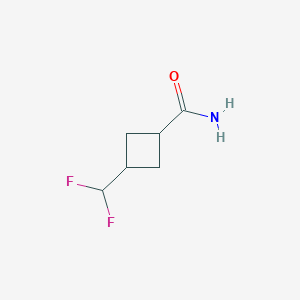
trans-3-(Difluoromethyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-(Difluoromethyl)cyclobutane-1-carboxamide: is a compound of significant interest in the field of organic and medicinal chemistry. . This compound is particularly notable for its unique structural properties and biological relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a related compound, have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation . In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods: Industrial production methods for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly involving the difluoromethyl group, are of significant interest.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as TMSCF3 and fluoride sources for difluoromethylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated cyclobutane derivatives .
Applications De Recherche Scientifique
Biology: In biological research, the compound’s unique structural properties make it a valuable scaffold for the development of bioisosteres, which are used to mimic the biological activity of other molecules .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A related compound with similar structural properties.
Difluoromethylated cyclobutanes: Other compounds with difluoromethyl groups introduced into cyclobutane frameworks.
Uniqueness: trans-3-(Difluoromethyl)cyclobutane-1-carboxamide is unique due to its specific structural configuration and the presence of the difluoromethyl group. This combination of features makes it particularly valuable in drug design and synthesis .
Propriétés
Formule moléculaire |
C6H9F2NO |
|---|---|
Poids moléculaire |
149.14 g/mol |
Nom IUPAC |
3-(difluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H2,9,10) |
Clé InChI |
UCSFYADRJPRRDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(=O)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


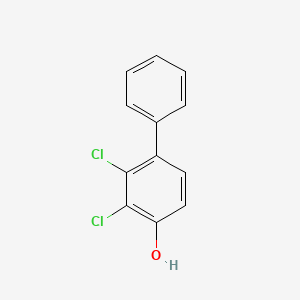
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
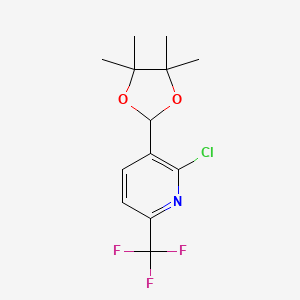
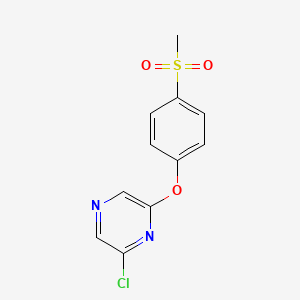
![Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B12281840.png)

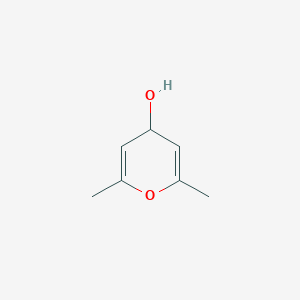


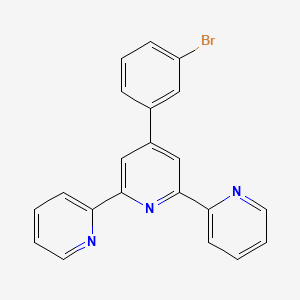
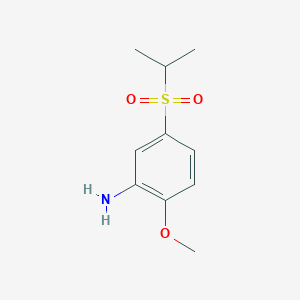
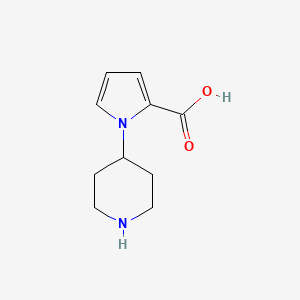
![O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B12281885.png)
